molecular formula C16H15NO B1611236 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one CAS No. 53667-19-9

2-benzyl-2,3-dihydroisoquinolin-4(1H)-one

Cat. No. B1611236
CAS RN: 53667-19-9
M. Wt: 237.3 g/mol
InChI Key: XMROQWKQZGYVRT-UHFFFAOYSA-N
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Description

2-benzyl-2,3-dihydroisoquinolin-4(1H)-one, also known as BIQ or tetrahydroberberine, is a natural product that has been found to have various biological activities. It is a structurally unique compound that has attracted attention from researchers due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one is not fully understood, but it is believed to involve the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a key regulator of cellular energy metabolism, and its activation leads to an increase in glucose uptake and fatty acid oxidation. 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. By inhibiting PTP1B, 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one enhances insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
2-benzyl-2,3-dihydroisoquinolin-4(1H)-one has been found to have various biochemical and physiological effects. It has been shown to lower blood glucose levels, improve insulin sensitivity, and reduce inflammation. 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one has also been found to protect against oxidative stress and improve cognitive function. Additionally, 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one has been shown to have anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one in lab experiments is its unique structure, which allows for the investigation of its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one has low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one. One area of interest is its potential as a treatment for type 2 diabetes. Further studies are needed to investigate the optimal dosing and administration of 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one in animal models and humans. Additionally, 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one has shown promise as a neuroprotective agent, and further research is needed to investigate its potential as a treatment for neurodegenerative diseases. Finally, the anti-cancer properties of 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one warrant further investigation, particularly in the development of novel cancer therapies.

Scientific Research Applications

2-benzyl-2,3-dihydroisoquinolin-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been found to have antidiabetic, anti-inflammatory, and neuroprotective effects. 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-benzyl-2,3-dihydroisoquinolin-4(1H)-one has been found to protect neurons against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-benzyl-1,3-dihydroisoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-16-12-17(10-13-6-2-1-3-7-13)11-14-8-4-5-9-15(14)16/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMROQWKQZGYVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514688
Record name 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53667-19-9
Record name 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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